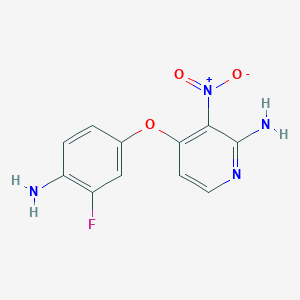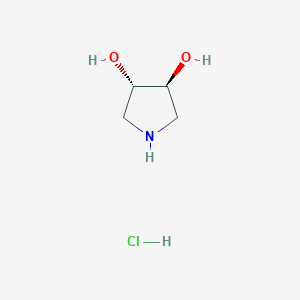
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride
Übersicht
Beschreibung
“(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” is a compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms . The (3S,4S) prefix indicates the stereochemistry of the molecule, which is determined by the Cahn-Ingold-Prelog rules .
Synthesis Analysis
The synthesis of “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” or similar compounds often involves complex organic reactions . For instance, the synthesis of a related compound, “(3R,4R)-rel-N,4-Dimethyl-1- (phenylmethyl)-3-piperidinamine Dihydrochloride”, involves the use of L-threonine, a main compound of the hexapeptide scaffold of Echinocandin B (ECB), a key precursor compound of the antifungal drug Anidulafungin .Molecular Structure Analysis
The molecular structure of “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” can be determined using various methods such as X-ray diffraction analysis . The (3S,4S) prefix in the name of the compound indicates the absolute configuration of the molecule, which can be determined using the R/S system of nomenclature .Chemical Reactions Analysis
The chemical reactions involving “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” can be complex and are often influenced by factors such as temperature and the presence of other compounds . The compound, being a pyrrolidine, may undergo reactions typical of this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” can be determined using various methods. For instance, a related compound, “(3S,4S)-3,4-difluoropyrrolidine hydrochloride”, has a molecular formula of C4H8ClF2N and an average mass of 143.563 Da .Wissenschaftliche Forschungsanwendungen
Inhibition of α-Mannosidase and Tumor Cell Growth
- Substituted pyrrolidine-3,4-diol derivatives have been shown to inhibit the activity of α-mannosidase, an enzyme involved in glycoprotein processing. This inhibition has implications in cancer therapy, as these compounds have demonstrated efficacy in inhibiting the growth of human glioblastoma and melanoma cells while being less effective on healthy human fibroblasts, indicating a degree of selectivity for tumor cells (Fiaux et al., 2005).
Renin Inhibition and Blood Pressure Regulation
- Research on trans-3,4-disubstituted pyrrolidine derivatives has revealed that they act as inhibitors of human aspartic protease renin. This is significant for blood pressure regulation, as renin plays a critical role in the renin-angiotensin-aldosterone system. Notably, certain enantiomers of these pyrrolidine derivatives have shown promise in lowering blood pressure in hypertensive models (Lorthiois et al., 2013).
Glycosidase Inhibition
- Various pyrrolidine-3,4-diol derivatives synthesized from D-(-)- and L(+)-phenylglycinol have been evaluated for their ability to inhibit glycosidases. These derivatives exhibit specific inhibitory activities against different glycosidases, highlighting their potential for diverse therapeutic applications (Popowycz et al., 2004).
Applications in Organic Synthesis
- The synthesis of pyrrolidine derivatives, including (3S,4S)-Pyrrolidine-3,4-diol hydrochloride, has been explored for applications in organic synthesis. These compounds serve as important intermediates and have potential applications in the synthesis of more complex molecules with biological activity (Żmigrodzka et al., 2022).
Chiral Organogels
- Chiral organogels derived from long chain carbamates of 1-benzyl-pyrrolidine-3,4-diol have been studied. These gels exhibit unique properties due to the chirality of the pyrrolidine unit and have potential in the development of functionalized chiral architectures (Cicchi et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4S)-pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFRGDDJHKNB-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride | |
CAS RN |
276862-76-1 | |
| Record name | (3S,4S)-pyrrolidine-3,4-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






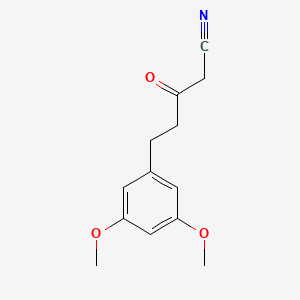

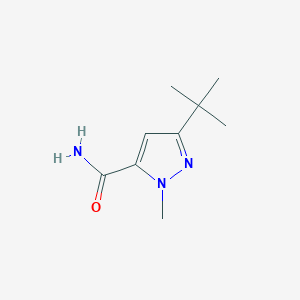
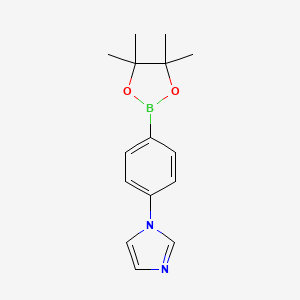
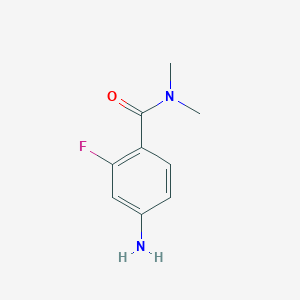
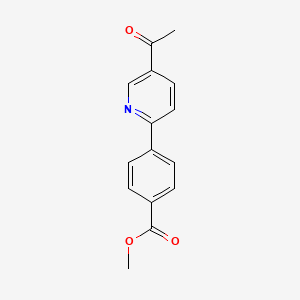
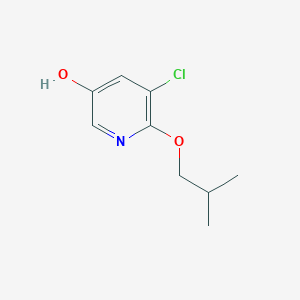
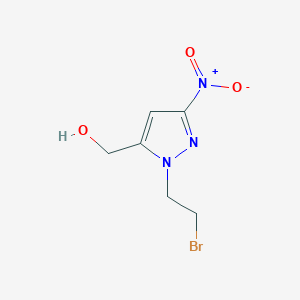
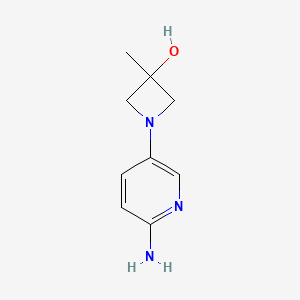
![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)
